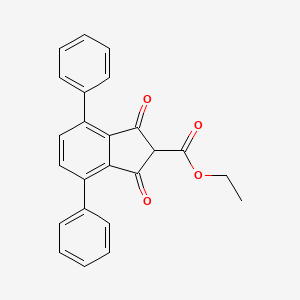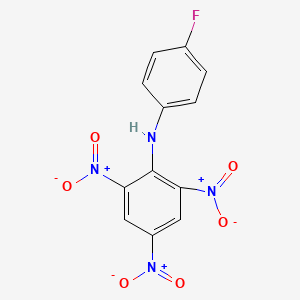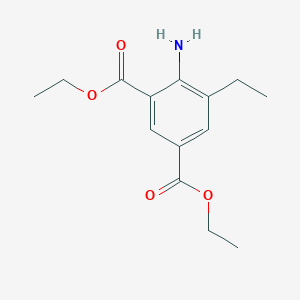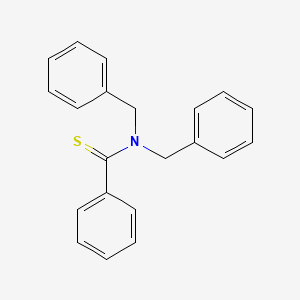![molecular formula C14H17BrN2O B11966127 2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208. It is known for its unique structure, which includes a pyrroloimidazole core, making it a subject of interest in various fields of scientific research .
準備方法
The synthesis of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Etherification: The phenyl ether group is introduced through a nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl ether group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets. It is known to bind to receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity. This inhibition can lead to the suppression of necroptosis, a form of programmed cell death, making it a potential candidate for treating diseases associated with excessive cell death .
類似化合物との比較
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibition but differ in their core structure and specific activity profiles.
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE lies in its specific combination of functional groups and its potent inhibitory activity against RIPK1.
特性
分子式 |
C14H17BrN2O |
|---|---|
分子量 |
309.20 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c1-10-14(15-13-4-3-9-16(10)13)11-5-7-12(17-2)8-6-11;/h5-8H,3-4,9H2,1-2H3;1H |
InChIキー |
GTKRQORDFWALNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2N1CCC2)C3=CC=C(C=C3)OC.Br |
溶解性 |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)


![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)

![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
